2-Bromothiazolo[5,4-c]pyridine
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Overview
Description
2-Bromothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 2-Bromothiazolo[5,4-c]pyridine and its derivatives involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Physical and Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a molecular weight of 215.07 .Scientific Research Applications
Synthesis of Natural Products and Heterocyclic Compounds
The compound has been utilized in the synthesis of complex natural products and heterocyclic compounds. For instance, it played a crucial role in the total synthesis of WS75624 B, a pyridine-thiazole-containing natural product. This process involved Stille coupling and the halogen dance reaction, highlighting the compound's utility in creating highly functionalized thiazole derivatives (Stangeland & Sammakia, 2004).
Development of Semiconducting Materials
2-Bromothiazolo[5,4-c]pyridine has been instrumental in the development of semiconducting materials. A notable example is its use in the synthesis of fused pyrrolo[3,2-d:4,5-d']bisthiazole polymers for organic field effect transistors (OFETs). These polymers exhibit semiconducting behavior and are promising for electronic applications due to their small optical band gaps and low-lying HOMO energy levels (Al‐Hashimi et al., 2010).
Fluorescent Dye Chromophores
The compound is also used in the synthesis of fluorescent dye chromophores. For example, 2-styryl-6(7)-bromothiazolo[4,5-b]quinoxaline-based fluorescent dyes have been synthesized for their coloristic, fluorophoric, and dyeing properties, showing the chemical's potential in creating novel fluorescent materials (Rangnekar & Sonawane, 2000).
Antimicrobial and Antiproliferative Agents
Moreover, derivatives of this compound have been explored for their antimicrobial and antiproliferative activities. New tricyclic 2-thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives, for instance, showed cytotoxic activity against human cancer cell lines, underscoring the compound's relevance in medicinal chemistry and drug discovery (Liszkiewicz, Kowalska, & Wietrzyk, 2007).
Corrosion Inhibition
Additionally, imidazo[4,5-b]pyridine derivatives, which can be synthesized from this compound, have demonstrated significant corrosion inhibition performance on mild steel in acidic media. This indicates the compound's potential application in protecting metals from corrosion, which is vital in industrial settings (Saady et al., 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromothiazolo[5,4-c]pyridine is known to interact with a variety of enzymes, proteins, and other biomoleculesIt is part of a class of compounds that have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Cellular Effects
It is known that thiazolopyridines, the class of compounds to which this compound belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazolopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXPIQOBBIVPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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